molecular formula C29H36N4O6 B2436843 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1189454-09-8

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Numéro de catalogue: B2436843
Numéro CAS: 1189454-09-8
Poids moléculaire: 536.629
Clé InChI: LQGLXMMEQZLTCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a potent, selective, and cell-active inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14), a member of the mono-ADP-ribosyltransferase (MARylase) family. PARP14 plays a significant role in cancer progression, immune response, and inflammation, particularly through its function in the STAT6 signaling pathway . This compound exerts its effect by binding to the PARP14 catalytic domain, effectively blocking its ADP-ribosyltransferase activity. Its high selectivity over other PARP family members, such as PARP1, makes it an invaluable chemical probe for dissecting the specific biological functions of PARP14. Researchers utilize this inhibitor to explore its anti-proliferative effects in specific cancer cell lines, investigate its role in macrophage function and interleukin-4 signaling, and validate PARP14 as a therapeutic target for oncology and inflammatory diseases. The detailed characterization of this compound, including its crystal structure in complex with PARP14, provides a strong foundation for structure-based drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Propriétés

Numéro CAS

1189454-09-8

Formule moléculaire

C29H36N4O6

Poids moléculaire

536.629

Nom IUPAC

4-[[1-[2-(cyclohexylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C29H36N4O6/c1-4-14-30-27(35)20-12-10-19(11-13-20)17-33-28(36)22-15-24(38-2)25(39-3)16-23(22)32(29(33)37)18-26(34)31-21-8-6-5-7-9-21/h10-13,15-16,21H,4-9,14,17-18H2,1-3H3,(H,30,35)(H,31,34)

Clé InChI

LQGLXMMEQZLTCJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC4CCCCC4)OC)OC

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol

The compound contains a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that the compound acts primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Its structure suggests potential interactions with:

  • Alpha-adrenergic receptors : Similar compounds have shown affinity for these receptors, which are crucial in regulating blood pressure and other physiological responses .
  • Kinases : The presence of the quinazoline moiety is associated with kinase inhibition, which plays a role in cell signaling pathways related to cancer proliferation and survival .

Pharmacological Effects

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of quinazoline exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been highlighted in several case studies .
    • For instance, a derivative with a similar structure was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects, particularly in models of arthritis. It significantly reduced markers of inflammation and joint swelling in animal studies .
  • Antihypertensive Effects :
    • Given its potential interaction with alpha-adrenergic receptors, the compound may also possess antihypertensive properties. Compounds with similar structures have been documented to lower blood pressure effectively in hypertensive rat models .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives and tested their efficacy against human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .

Study 2: In Vivo Anti-inflammatory Activity

In another study focusing on inflammatory diseases, the compound was administered to mice with induced arthritis. Results showed a significant reduction in paw edema and serum levels of pro-inflammatory cytokines compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces joint swelling and inflammation
AntihypertensiveLowers blood pressure in hypertensive models

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide exhibit significant anticancer properties. The incorporation of quinazoline derivatives has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the chemical structure can enhance the efficacy against specific cancer types such as breast and lung cancer .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes it a candidate for further studies aimed at developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Biological Research Applications

Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is under investigation. Specifically, it may inhibit certain kinases involved in signal transduction pathways that are often dysregulated in cancer and other diseases. Preliminary data suggest that derivatives of this compound could serve as lead compounds for developing selective kinase inhibitors .

Molecular Modeling and Structure-Activity Relationship (SAR) Studies
Molecular modeling studies are crucial for understanding the interactions between this compound and biological targets. SAR studies help identify which functional groups contribute most significantly to its biological activity, guiding the design of more potent analogs .

Industrial Applications

Pharmaceutical Formulations
Given its promising bioactivity, this compound could be utilized in pharmaceutical formulations aimed at delivering targeted therapies for cancer and inflammatory diseases. Its formulation may involve optimizing solubility and bioavailability through various drug delivery systems .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Anti-inflammatory treatmentsReduction of inflammation
Biological ResearchEnzyme inhibition studiesDevelopment of selective kinase inhibitors
Molecular modeling and SAR studiesEnhanced understanding of bioactivity
Industrial ApplicationsPharmaceutical formulationsImproved drug delivery systems

Analyse Des Réactions Chimiques

Amide Bond Formation

The N-propylbenzamide group likely forms via coupling reactions (e.g., using EDC/HOBt or HATU reagents) between a carboxylic acid derivative and an amine.

Electrophilic Substitution

The quinazoline ring may undergo electrophilic substitution at positions activated by the methoxy groups (6,7-dimethoxy). Possible reactions include:

  • Nitration/Sulfonation : Introducing nitro or sulfonyl groups under controlled conditions.

  • Alkylation/Arylation : Using alkyl halides or aryl diazonium salts for further functionalization.

Hydrolysis

The amide bond in the benzamide moiety could hydrolyze under acidic/basic conditions, yielding carboxylic acids or amines.

Analytical Techniques for Reaction Monitoring

Table 2: Analytical Methods and Their Applications

TechniqueKey ObservablesPurpose
NMR Spectroscopy Proton shifts (δ 7.5–8.5 ppm for aromatic protons), coupling patternsConfirm structural integrity and reaction completion .
Mass Spectrometry Molecular ion peak (m/z ~600), fragmentation patternsVerify molecular weight and purity .
HPLC Retention time, peak resolutionAssess reaction yield and isolate products.

Stability and Reactivity Considerations

  • Chemical Stability :

    • The quinazoline ring is generally stable under mild conditions but may degrade under strong acids/bases.

    • The methoxy groups enhance aromatic stability but may act as electron donors, influencing reactivity.

  • Reactivity Trends :

    • The cyclohexylamino group (pKa ~9–10) may participate in nucleophilic reactions under alkaline conditions.

    • The benzamide moiety’s amide bond is less reactive than esters but susceptible to hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including condensation, oxidation, and amide coupling. For example:

Quinazolinone Core Formation : Start with glycine derivatives and methyl 2-isothiocyanatobenzoate to generate the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl backbone via oxidation with hydrogen peroxide .

Acetamide Coupling : React intermediates with chloroacetamide derivatives (e.g., N-propylbenzamide) using coupling agents like N,N′-carbonyldiimidazole (CDI) under reflux in anhydrous solvents .

  • Optimization : Control temperature (70–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine coupling) to improve yields (>70%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., cyclohexylamino protons at δ 1.2–1.8 ppm, quinazolinone carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peaks within 1 ppm error) .
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, quinazolinone C=O at ~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • GABAergic Target Screening : Perform competitive binding assays using 3^3H-muscimol to assess affinity for GABAA_A receptors, given structural analogs' activity in PTZ-induced seizure models .
  • Enzyme Inhibition Assays : Test inhibition of GABA transaminase (GABA-T) using fluorometric substrates (e.g., γ-aminobutyric acid α-ketoglutarate transaminase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anticonvulsant activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzamide (e.g., halogen, methoxy) or cyclohexyl groups. Compare EC50_{50} values in PTZ-induced seizure models .
  • Key Findings :
Substituent (R)Activity (Seizure Protection)
4-Cl (Reference)100% at 50 mg/kg
4-OMe60% (reduced lipophilicity)
2-F85% (enhanced H-bonding)
  • Computational Docking : Use AutoDock Vina to predict interactions with GABAA_A receptor α1 subunits (e.g., hydrogen bonding with Asn60, π-π stacking with Phe77) .

Q. What experimental designs address contradictions between in silico predictions and in vivo results?

  • Methodological Answer :

  • Case Study : A quinazolinone analog showed strong in silico GABAA_A affinity but no in vivo anticonvulsant activity .
  • Resolution Steps :

Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (PAMPA-BBB assay).

Metabolite Screening : Identify inactive metabolites via hepatic microsome incubation .

Receptor Subtype Selectivity : Use patch-clamp electrophysiology to test αβγ vs. αβδ GABAA_A subtypes .

Q. How should researchers design dose-response studies for toxicity and efficacy?

  • Methodological Answer :

  • In Vivo Models : Use CD-1 mice (n=10/group) with PTZ-induced seizures. Administer doses from 10–100 mg/kg i.p. .
  • Endpoint Metrics :
  • Efficacy : Latency to clonic-tonic seizures (cutoff: 30 min).
  • Toxicity : Rotarod performance (motor coordination) and LD50_{50} calculation .
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.05) and Kaplan-Meier survival curves .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing heterogeneous biological data?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to cluster activity profiles (e.g., anticonvulsant vs. neurotoxicity) .
  • Dose-Response Modeling : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.